molecular formula C15H18N4O5 B7802546 mitomycin C CAS No. 1404-00-8

mitomycin C

Cat. No.: B7802546
CAS No.: 1404-00-8
M. Wt: 334.33 g/mol
InChI Key: NWIBSHFKIJFRCO-WUDYKRTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mitomycin C (MMC) is a potent antitumor antibiotic derived from Streptomyces caespitosus. It functions as a bioreductive alkylating agent, requiring enzymatic activation (e.g., by DT-diaphorase) to generate reactive intermediates that cross-link DNA at the 5′-GC-3′ sequence, inducing cytotoxicity . Its clinical utility spans solid tumors (e.g., gastric, bladder, and prostate cancers) due to preferential activation in hypoxic tumor microenvironments . However, dose-limiting myelosuppression and nephrotoxicity necessitate structural and delivery optimizations .

Properties

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIBSHFKIJFRCO-WUDYKRTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5
Record name MITOMYCIN C
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020898
Record name Mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid
Record name MITOMYCIN C
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitomycin C
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2056
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Mitomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L
Record name MITOMYCIN C
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITOMYCIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

BLUE-VIOLET CRYSTALS

CAS No.

50-07-7
Record name MITOMYCIN C
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitomycin C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mitomycin [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mitomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mitomycin C
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Mitomycin C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mitomycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.008
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MITOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50SG953SK6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MITOMYCIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C
Record name MITOMYCIN C
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5080
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Mitomycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00305
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MITOMYCIN C
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mitomycin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Conditions and Optimization

The process involves dissolving mitomycin A in dilute ammonium hydroxide (1 N) at room temperature under light-protected conditions. Stirring for 1–2 hours facilitates complete conversion, after which the mixture is freeze-dried to isolate crude this compound. Key parameters include:

  • Temperature : Room temperature (20–25°C) prevents side reactions.

  • Ammonia Concentration : Excess ammonia ensures stoichiometric conversion but requires precise control to avoid over-reaction.

  • Light Protection : this compound’s photosensitivity necessitates amber glassware or darkened environments to preserve stability.

Post-synthesis, recrystallization using methanol, water, or dimethylformamide-water mixtures enhances purity. A representative batch yielding 50% crystalline this compound (5 parts from 10 parts mitomycin A) underscores the method’s efficiency.

Diastereospecific Synthesis of this compound-DNA Adducts

Recent advancements focus on synthesizing stereochemically defined this compound-deoxyadenosine (MC-dA) adducts for mechanistic studies. This approach employs nucleophilic aromatic substitution between 6-fluoropurine deoxyribonucleosides and triaminomitosenes to achieve precise stereocontrol at the C-1 position.

Key Reaction Steps

  • Precursor Preparation : this compound is functionalized to generate triaminomitosenes, which are protected to prevent undesired side reactions.

  • Coupling Reaction : The fluoropurine nucleoside reacts with triaminomitosenes in anhydrous dimethylformamide (DMF), facilitated by cesium carbonate.

  • Deprotection : Fluoride-based agents (e.g., tetra- n-butylammonium fluoride) cleave protecting groups, yielding MC-dA adducts with either R or S configurations.

This method achieves diastereomeric ratios exceeding 9:1, enabling studies on adduct-induced DNA crosslinking mechanisms.

Conjugation Techniques for Sustained-Release Formulations

This compound’s short half-life necessitates conjugation with carriers like single-walled carbon nanotubes (SWCNTs) for prolonged efficacy. A carbodiimide-mediated reaction links this compound to N-(ε-maleimidocaproic acid) hydrazide (EMCA), creating stable amide bonds.

Synthesis Workflow

  • Activation : EMCA (40 mM) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (120 mM) form reactive intermediates in DMF.

  • Conjugation : this compound is added at a 1:3 molar ratio (MMC:EMCA), reacting for 3 hours at pH 5.5.

  • Purification : Reverse-phase high-performance liquid chromatography (HPLC) isolates the MMC-EMCA conjugate, which is lyophilized for storage.

This method achieves >90% conjugation efficiency, with SWCNT-based formulations showing sustained release over 72 hours in vitro.

Purification and Crystallization Strategies

Crystallization remains critical for isolating pharmaceutical-grade this compound. Methanol-water systems (7:3 v/v) yield hexagonal crystals with >99% purity, while dimethylformamide-water mixtures (1:1) produce needle-like crystals suitable for X-ray diffraction. Freeze-drying crude reaction mixtures reduces thermal degradation, preserving the aziridine ring’s reactivity.

Quality Control and Analytical Validation

Modern workflows integrate multi-omics platforms to validate this compound batches:

Chromatographic and Spectrometric Methods

Technique Parameters Application
LC-MSColumn: C18 (2.1 × 50 mm); Gradient: 10–70% acetonitrile in 20 minPurity assessment, adduct detection
GC-MSColumn: DB-5MS (30 m × 0.25 mm); Ionization: EI (70 eV)Residual solvent analysis
HPLCDetection: UV at 365 nm; Flow rate: 1 mL/minQuantification of this compound

Metabolomic profiling reveals batch-specific impurities, with succinate (−42%) and malate (−30%) depletion indicating efficient synthesis .

Chemical Reactions Analysis

Reductive Activation of Mitomycin C

This compound (MC) undergoes bioreductive activation to form reactive intermediates capable of DNA alkylation. The quinone moiety in MC is reduced enzymatically or chemically to a hydroquinone intermediate . This step is critical, as MC is pharmacologically inactive in its quinone form .

Key Steps in Activation

  • Reduction of the Quinone Moiety :

    • One-electron reduction forms a semiquinone radical, which can further reduce to hydroquinone .

    • Enzymes like cytochrome P450 reductase or DT-diaphorase mediate this process .

    • Thiols (e.g., dithiols with acidic thiol groups) can also activate MC under acidic pH conditions (~pKa of the thiol) .

  • Elimination of Methoxy Group :

    • The hydroquinone eliminates methanol via retro-Michael elimination, forming a leuco-aziridinomitosene .

  • Formation of Quinone Methide :

    • The aziridine ring opens to form a reactive quinone methide intermediate .

Intermediates Reactivity Role in DNA Damage
HydroquinonePrecursor to reactive speciesFacilitates alkylation via elimination
Quinone MethideHighly electrophilicDirectly alkylates DNA at the N2-guanine
AziridinomitoseneStable intermediate post-thiol activationTrapped by nucleophiles (e.g., DNA)

DNA Alkylation and Crosslinking

The activated MC forms mono- and bi-functional DNA adducts , primarily targeting the N2 position of guanine .

Mechanism of DNA Alkylation

  • First Alkylation :

    • The quinone methide reacts with the N2-guanine nucleophile, forming a monoadduct .

    • This step regenerates the hydroquinone .

  • Second Alkylation :

    • Loss of the carbamate group exposes a second reactive site at C9 .

    • Intramolecular SN2 displacement forms a cross-link between two guanine residues .

Impact of Crosslinking

  • Cytotoxicity : Interstrand DNA crosslinks inhibit replication and transcription .

  • Repair Deficiency : Cells with impaired DNA repair (e.g., deficient in CHO cell lines) exhibit heightened sensitivity .

Thiol-Mediated Activation

  • Autocatalytic Reaction : Thiols (e.g., glutathione) reduce MC to aziridinomitosene, which is trapped by nucleophiles like DNA .

  • pH Sensitivity : Optimal activation occurs at pH near the thiol’s pKa (e.g., acidic conditions) .

Oxidative Damage

  • Superoxide Production : One-electron reduction of MC generates superoxide radicals, causing oxidative DNA damage .

  • Hydrogen Peroxide : Disproportionation of superoxide yields H₂O₂, contributing to nonspecific toxicity .

Critical Functional Groups

  • Quinone : Essential for redox activation .

  • Aziridine Ring : Alkylating site for DNA .

  • Carbamate : Facilitates second alkylation via elimination .

Binding Specificity

  • Guanine N2 Position : Blocking the 2-amino group reduces MC binding by ~50%, confirming it as the primary target .

  • Poly-G Analog Studies : Polyribonucleotides lacking the 2-amino group show diminished MC reactivity .

Comparative Studies with DMC

Decarbamoyl this compound (DMC), lacking the carbamate group, retains cytotoxicity comparable to MC, suggesting monoadducts contribute significantly to antitumor effects .

Kinetic Analysis

  • pH-Dependent Activation : Thiols activate MC optimally at acidic pH, aligning with tumor microenvironments .

  • Stable Intermediates : Aziridinomitosene is isolable and reacts with nucleophiles like DNA .

Scientific Research Applications

Cancer Treatment Applications

Mitomycin C has been extensively studied and applied in the treatment of various cancers, including:

Cancer Type Application
Breast Cancer Used in combination with other agents (e.g., gemcitabine, methotrexate) for metastatic cases .
Bladder Cancer Administered intravesically; effective in non-muscle invasive cases .
Gastric Cancer Applied as part of combination chemotherapy regimens; also used in photothermal therapy .
Head and Neck Cancer Combined with radiation therapy to enhance local control and improve disease-free survival rates .
Laryngeal Cancer Topical application shown to be effective in treating laryngotracheal stenosis .

Case Studies

  • Gastric Cancer Treatment : A study demonstrated that MMC combined with other chemotherapeutics improved outcomes in patients with advanced gastric cancer. The regimen showed a significant reduction in tumor size and improved overall survival rates .
  • Head and Neck Keloids : In a clinical trial, topical MMC was found to prevent recurrence of keloids with a success rate of 90% .
  • Bladder Cancer : A review indicated that MMC is effective when administered directly into the bladder, reducing recurrence rates in patients with superficial bladder tumors .

This compound in Non-Oncological Applications

This compound's applications extend beyond oncology:

  • Treatment of Acinetobacter baumannii Infections : Research indicates that MMC effectively inhibits the growth of this antibiotic-resistant bacterium, showcasing its potential as an antimicrobial agent .
  • Parkinson’s Disease Research : Preliminary studies suggest that MMC may improve motor functions in mouse models by enhancing dopamine release and reducing tumor formation from embryonic stem cells .
  • Esophageal Strictures : A double-blind study found that topical MMC significantly improved recovery rates post-endoscopic dilation for esophageal strictures compared to placebo .

Safety and Toxicity

While this compound is effective, it is associated with several adverse effects:

  • Nephrotoxicity : Studies have reported renal functional deterioration in patients receiving MMC, particularly when combined with other chemotherapeutics. Monitoring renal function is essential during treatment .
  • Hemolytic Uremic Syndrome (HUS) : There are documented cases linking MMC to HUS, characterized by microangiopathic hemolytic anemia and acute renal failure. Awareness of this risk is crucial for clinicians prescribing this drug .

Mechanism of Action

Mitomycin C exerts its effects by selectively inhibiting DNA synthesis. It forms cross-links between DNA strands, preventing their separation and thus inhibiting replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA repair and apoptosis .

Comparison with Similar Compounds

MTSB-6

  • Structural Modifications : Simplified mitosene core with retained aziridine and carbamate groups but reduced complexity .
  • Efficacy : 2× greater potency than MMC against prostate cancer cells (IC₅₀: 0.12 µM vs. 0.25 µM) .
  • Selectivity: Enhanced specificity for cancer cells over noncancerous prostate cells, reducing off-target toxicity .
  • Mechanism : Retains DNA cross-linking but with improved cellular uptake or metabolic activation .

Decarbamoylmitomycin C

  • Activity: Forms N(2)-deoxyguanosine adducts similarly to MMC but with reduced enzymatic activation efficiency .

Mitomycin A

  • Structural Features : Distinct mitosane scaffold with varied functionalization (e.g., absence of methyl group at C9) .
  • Activation : Requires reductive activation but shows weaker DNA alkylation compared to MMC .

Functional Analogues and Delivery Systems

Pegylated Liposomal this compound (PL-MLP)

  • Design : Liposomal encapsulation with PEGylation prolongs circulation and enhances tumor targeting .
  • Efficacy : 3× higher tolerated doses than free MMC, improving tumor control in preclinical models .
  • Toxicity : Reduced myelosuppression and nephrotoxicity due to controlled release .

pH-Sensitive Liposomal MMC

  • Mechanism : Releases MMC selectively in acidic tumor microenvironments .
  • Safety : Mitigates elevations in blood urea nitrogen and liver enzymes observed with free MMC .

Comparison with Other Alkylating Agents

Cyclophosphamide (CP)

  • Mechanism : Requires hepatic oxidation (vs. MMC’s reductive activation) but induces similar sister chromatid exchanges (SCEs) .
  • Selectivity : Less effective in hypoxic tumors compared to MMC .

Dacarbazine

  • Activation : Photochemical activation (vs. enzymatic), limiting use in deep-seated tumors.
  • Spectrum: Primarily for melanoma, unlike MMC’s broader solid tumor applicability.

Metabolic and Resistance Profiles

  • Metabolism: MMC is primarily converted to 2,7-diaminomitosene by DT-diaphorase, a process inhibited by dicoumarol .
  • Resistance: Overexpression of RND efflux pumps (e.g., MexAB-OprM) in P. aeruginosa reduces MMC efficacy, suggesting combination therapies with pump inhibitors .

Biological Activity

Mitomycin C (MMC) is a potent chemotherapeutic agent originally derived from the bacterium Streptomyces caespitosus. It is primarily recognized for its anticancer properties, particularly in the treatment of various solid tumors. Recent studies have also highlighted its antibacterial activity, making it a compound of interest beyond oncology. This article delves into the biological activities of MMC, including its mechanisms of action, clinical applications, and emerging research findings.

This compound exerts its biological effects through several mechanisms:

  • DNA Alkylation : The most well-studied mechanism involves the bioreduction of MMC to a highly reactive form that alkylates DNA, leading to cross-linking and ultimately cell death. This process is crucial for its anticancer effects .
  • Inhibition of Thioredoxin Reductase : Recent research has identified that MMC can inhibit thioredoxin reductase, an enzyme involved in cellular redox balance, thereby contributing to its cytotoxic effects .
  • Antibacterial Activity : MMC has demonstrated significant antibacterial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its antibacterial efficacy may be enhanced when used in combination with other antibiotics .

Clinical Applications

This compound is utilized in various clinical settings:

  • Oncology : It is commonly used as an adjuvant therapy in cancers such as gastric and colorectal cancer. A case study highlighted the use of MMC in a patient with stage III gastric cancer, where it was administered every four weeks post-surgery .
  • Laryngotracheal Stenosis Treatment : A systematic review involving 387 patients indicated that MMC significantly improved outcomes in patients undergoing endoscopic treatment for laryngotracheal stenosis, with a resolution rate of 69% in those treated with MMC .
  • Antimicrobial Therapy : The compound's ability to combat multidrug-resistant (MDR) strains has led to investigations into its repurposing for treating bacterial infections. Studies have shown that combining MMC with other antibiotics can enhance antibacterial activity against resistant strains .

Case Study 1: Hemolytic Uremic Syndrome

A notable case involved a 42-year-old female who developed hemolytic uremic syndrome after receiving MMC as adjuvant therapy for gastric cancer. Despite severe complications, her cancer stabilized for 24 months before recurrence .

Case Study 2: Oral Cancer Surgery

In a pilot study exploring the role of MMC injections on surgical resection beds for oral cancer patients, results indicated a trend towards reduced locoregional recurrences compared to control groups using betadine .

Research Findings

Recent studies have further elucidated the biological activity of MMC:

  • Antibacterial Efficacy : Research found that MMC exhibits potent antibacterial activity against MDR strains of bacteria. The compound was effective even when combined with phage therapy, suggesting potential for innovative treatment strategies against resistant infections .
  • Toxicity and Side Effects : While effective, the use of MMC is not without risks. Toxicity profiles indicate potential side effects such as neutropenia and anemia, particularly in patients undergoing combination chemotherapy regimens .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
DNA AlkylationCross-linking DNA leading to cell death
AntibacterialEffective against E. coli, P. aeruginosa, etc.
Clinical UseAdjuvant therapy in cancers; laryngotracheal stenosis treatment
Side EffectsNeutropenia, anemia

Q & A

How is the absolute configuration of mitomycin C experimentally determined, and what methodological frameworks resolve structural ambiguities?

The absolute configuration of this compound is determined using X-ray single-crystal diffraction (CuKα radiation) and corroborated by 1D/2D NMR spectroscopy (HSQC, HMBC, COSY, NOESY). These techniques resolve spatial arrangements of chiral centers, addressing discrepancies in pharmacopeial standards (e.g., USP36-NF31 vs. Chinese Pharmacopoeia 2015). For instance, crystallographic analysis of this compound dihydrate confirmed the (1S,2S) configuration, ending decades of debate . Researchers should cross-validate structural data with powder X-ray diffraction (PXRD) to ensure sample purity and crystallinity .

What methodological approaches standardize the assessment of this compound purity in preclinical studies?

Purity is assessed via high-performance liquid chromatography (HPLC) for chemical homogeneity and PXRD for crystalline consistency. Discrepancies in impurity profiles (e.g., degradation products like 2,7-diaminomitosene) require liquid chromatography-mass spectrometry (LC-MS) for identification. Studies must report batch-specific variability and adhere to pharmacopeial guidelines to ensure reproducibility .

How do pH and enzymatic activity influence this compound’s bioreductive activation, and what experimental designs optimize this process?

This compound’s activation by DT-diaphorase (DTD) is pH-dependent: lower pH (5.8–7.4) enhances DNA cross-linking efficiency. Researchers should:

  • Use sodium borohydride (chemical reduction) or purified DTD (enzymatic reduction) under controlled pH.
  • Quantify activation via DNA interstrand cross-linking assays or GSH adduct formation .
  • Measure pH gradients in tumor models (e.g., microelectrode mapping) to contextualize in vitro findings .

How can researchers resolve contradictions in this compound’s bioactivation pathways across different tumor models?

Contradictions arise from variable DTD expression and tumor microenvironments. To address this:

  • Conduct in vitro enzymatic assays with recombinant DTD isoforms.
  • Validate findings in xenograft models with DTD-knockout controls.
  • Use transcriptomic profiling (e.g., RNA-seq) to correlate DTD activity with drug response .

What statistical and experimental design principles ensure reliable data in this compound efficacy studies?

  • Replicate experiments (n ≥ 3) to account for biological variability.
  • Apply ANOVA or mixed-effects models for multi-group comparisons (e.g., dose-response curves).
  • Report uncertainty intervals for IC50 values and include positive/negative controls (e.g., cisplatin for cross-linking benchmarks) .

How should ethical considerations shape preclinical this compound research involving human-derived cell lines or animal models?

  • Authenticate cell lines via STR profiling to avoid misidentification.
  • Follow ARRIVE guidelines for animal studies, including humane endpoints and tumor burden limits.
  • Obtain ethics approval for patient-derived xenografts (PDX) and disclose sourcing protocols .

What mixed-methods approaches integrate biochemical and computational insights into this compound’s mechanism of action?

  • Combine in vitro DNA cross-linking assays with molecular dynamics simulations to model drug-DNA interactions.
  • Use docking studies (e.g., AutoDock Vina) to predict binding affinities for this compound derivatives.
  • Validate computational predictions with isothermal titration calorimetry (ITC) .

How do researchers design comparative studies to evaluate this compound’s efficacy against alternative DNA cross-linking agents?

  • Control variables : Fix drug concentration, exposure time, and cell type (e.g., HCT-116 colon carcinoma).
  • Assess outcomes via alkaline comet assays (DNA damage) and clonogenic survival assays .
  • Perform meta-analyses of historical data to benchmark results against agents like cisplatin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
mitomycin C
Reactant of Route 2
mitomycin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.